2-(4-hydroxy-3-methoxyphenyl)acetaldehyde 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde Homovanillin, also known as hmpal, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homovanillin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homovanillin is primarily located in the cytoplasm. Homovanillin participates in a number of enzymatic reactions. In particular, Homovanillin can be converted into p-hydroxyphenylacetic acid through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Homovanillin can be biosynthesized from 3-methoxytyramine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In humans, homovanillin is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Homovanillin is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Homovanillin has a floral and vanilla taste.
(4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 5703-24-2
VCID: VC1580162
InChI: InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3
SMILES: COC1=C(C=CC(=C1)CC=O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

CAS No.: 5703-24-2

Cat. No.: VC1580162

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde - 5703-24-2

Specification

Description Homovanillin, also known as hmpal, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homovanillin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, homovanillin is primarily located in the cytoplasm. Homovanillin participates in a number of enzymatic reactions. In particular, Homovanillin can be converted into p-hydroxyphenylacetic acid through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Homovanillin can be biosynthesized from 3-methoxytyramine; which is mediated by the enzyme amine oxidase [flavin-containing] a. In humans, homovanillin is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Homovanillin is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, monoamine oxidase-a deficiency (mao-a), tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Homovanillin has a floral and vanilla taste.
(4-hydroxy-3-methoxyphenyl)acetaldehyde is an alpha-CH2-containing aldehyde and a member of phenylacetaldehydes. It has a role as a human metabolite and a mouse metabolite.
CAS No. 5703-24-2
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde
Standard InChI InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3
Standard InChI Key GOQGGGANVKPMNH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CC=O)O
Canonical SMILES COC1=C(C=CC(=C1)CC=O)O

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